(S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole is a chiral ligand often used in asymmetric synthesis and catalysis. The compound features a phosphine group and an oxazoline ring, which are known for their ability to coordinate with transition metals, making it useful in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: This can be achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.
Introduction of the Phosphine Group: The phosphine group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole can undergo various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The oxazoline ring can be reduced under certain conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group would yield phosphine oxide derivatives.
Scientific Research Applications
(S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in the synthesis of chiral molecules.
Medicine: Investigated for its role in drug development, particularly in the synthesis of chiral drugs.
Industry: Used in the production of fine chemicals and in various catalytic processes.
Mechanism of Action
The mechanism by which (S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole exerts its effects typically involves coordination with transition metals. The phosphine group and the oxazoline ring can form stable complexes with metals, facilitating various catalytic reactions. These complexes can then participate in processes such as hydrogenation, hydroformylation, and cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-dihydrooxazole: Lacks the additional phenyl group on the oxazoline ring.
(S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-trimethyl-4,5-dihydrooxazole: Has methyl groups instead of phenyl groups.
Uniqueness
(S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole is unique due to its specific combination of a phosphine group and an oxazoline ring, along with the additional phenyl groups, which can enhance its stability and reactivity in catalytic processes.
Properties
IUPAC Name |
diphenyl-[2-[(4S)-4,5,5-triphenyl-4H-1,3-oxazol-2-yl]phenyl]phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H30NOP/c1-6-18-30(19-7-1)37-39(31-20-8-2-9-21-31,32-22-10-3-11-23-32)41-38(40-37)35-28-16-17-29-36(35)42(33-24-12-4-13-25-33)34-26-14-5-15-27-34/h1-29,37H/t37-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCBFDRCHRRPAJ-QNGWXLTQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2C(OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.